molecular formula C14H13NO3 B12961483 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

Cat. No.: B12961483
M. Wt: 243.26 g/mol
InChI Key: MVPCNHRKVXYPLE-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(3-phenylmethoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C14H13NO3/c16-14(17)9-12-13(7-4-8-15-12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)

InChI Key

MVPCNHRKVXYPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CC(=O)O

Origin of Product

United States

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